Cas no 56558-16-8 (2,2',4,6,6'-Pentachlorobiphenyl)

2,2',4,6,6'-Pentachlorobiphenyl is a chlorinated biphenyl compound characterized by five chlorine substituents at the 2, 2', 4, 6, and 6' positions. This configuration imparts high chemical stability and resistance to degradation, making it useful in specialized industrial applications requiring inert materials. Its well-defined structure allows for precise analytical reference standards in environmental testing, particularly for PCB contamination studies. The compound’s persistence and lipophilicity also make it relevant in toxicological research to understand the environmental impact of chlorinated biphenyls. Careful handling is essential due to its potential bioaccumulative and hazardous properties, in compliance with regulatory guidelines for PCB management.
2,2',4,6,6'-Pentachlorobiphenyl structure
56558-16-8 structure
Product Name:2,2',4,6,6'-Pentachlorobiphenyl
CAS No:56558-16-8
MF:C12H5Cl5
MW:326.433098554611
CID:369652
PubChem ID:91662
Update Time:2025-06-07

2,2',4,6,6'-Pentachlorobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,2,2',4,6,6'-pentachloro-
    • 2,2',4,6,6'-Pentachlorobiphenyl
    • 1,3,5-trichloro-2-(2,6-dichlorophenyl)benzene
    • 2,2',4,6,6'-Pentachlorobiphenyl Solution
    • 2,2,4,6,6-Pentachlorobiphenyl100 μg
    • 2,4,6,2',6'-Pentachlorobiphenyl
    • CS-0453782
    • NS00008287
    • Q27294999
    • DTXCID4042090
    • 1,1'-Biphenyl, 2,2',4,6,6'-pentachloro-; 2,2',4,6,6'-Pentachloro-1,1'-biphenyl; 2,2',4,6,6'-Pentachlorobiphenyl; 2,4,6,2',6'-Pentachlorobiphenyl; PCB 104; 2,2',4,6,6'-PentaCB
    • 1,1'-Biphenyl, 2,2',4,6,6'-pentachloro-
    • UNII-Z4YYF101N3
    • Z4YYF101N3
    • DTXSID0074184
    • 56558-16-8
    • PCB No. 104
    • SCHEMBL4452879
    • MTCPZNVSDFCBBE-UHFFFAOYSA-N
    • 2,2',4,6,6'-Pentachloro-1,1'-biphenyl
    • PCB 104
    • MDL: MFCD00152717
    • Inchi: 1S/C12H5Cl5/c13-6-4-9(16)12(10(17)5-6)11-7(14)2-1-3-8(11)15/h1-5H
    • InChI Key: MTCPZNVSDFCBBE-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1C1C(=CC=CC=1Cl)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 323.88300
  • Monoisotopic Mass: 323.883
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Density: 1.5220 (rough estimate)
  • Melting Point: 85°C
  • Boiling Point: 412.3°C (rough estimate)
  • Flash Point: 156.1 °C
  • Refractive Index: 1.6200 (rough estimate)
  • PSA: 0.00000
  • LogP: 6.62060

2,2',4,6,6'-Pentachlorobiphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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A2B Chem LLC
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2,2',4,6,6'-Pentachlorobiphenyl Production Method

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